molecular formula C5H5ClN2O B1616945 5-Chloro-1-methylpyrimidin-2(1H)-one CAS No. 63331-06-6

5-Chloro-1-methylpyrimidin-2(1H)-one

Cat. No.: B1616945
CAS No.: 63331-06-6
M. Wt: 144.56 g/mol
InChI Key: WVNYVHJOTMLDOF-UHFFFAOYSA-N
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Description

5-Chloro-1-methylpyrimidin-2(1H)-one is a useful research compound. Its molecular formula is C5H5ClN2O and its molecular weight is 144.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-chloro-1-methylpyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c1-8-3-4(6)2-7-5(8)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVNYVHJOTMLDOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=NC1=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90212716
Record name 2(1H)-Pyrimidinone, 5-chloro-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90212716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63331-06-6
Record name 5-Chloro-1-methyl-2(1H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63331-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2(1H)-Pyrimidinone, 5-chloro-1-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063331066
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(1H)-Pyrimidinone, 5-chloro-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90212716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1-Methyl-5-chloropyrimid-2-one was prepared as above from the potassium salt of 5-chloropyrimid-2-one (prepared as described in Crosby, G. D. and Berthold, V. R. J. Org. Chem. 25 (1960) 1916) in 50% yield, m.p. 210° C. (acetone). (Found: C, 41.61; H, 3.65; Calc. for C5H5ClN2O: C, 41.54; H, 3.48)
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Synthesis routes and methods II

Procedure details

A mixture of 2-chloro-1,1,3,3-tetramethoxypropane (0.05 mol), N-methylurea (0.04 mol) in 10 N HCl (10 ml) in ethanol (100 ml) was allowed to stand at room temperature for 4 days. The reaction mixture was then evaporated, the residue dissolved in water (100 ml) and the pH of the solution adjusted to 8 by means of Na2CO3. The mixture was then extracted with chloroform (4×30 ml) and the dried (Na2SO4) extracts evaporated. The residue was recrystallised from acetone; yield 20%. The physical data for the product was identical to those measured for the compound as prepared by the method of Example 2.
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2-chloro-1,1,3,3-tetramethoxypropane
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0.05 mol
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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